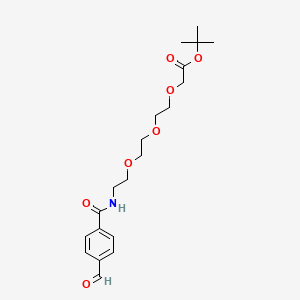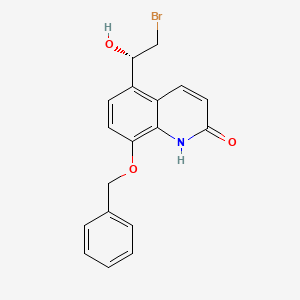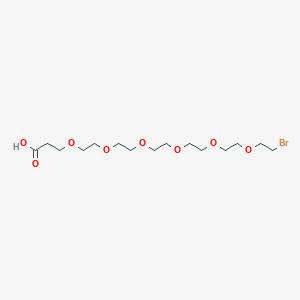
3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones. Compounds in this class are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one typically involves multiple steps, including the formation of the pyrazinone core and the subsequent attachment of the 4-aminopiperidinyl and 4-fluorobenzyl groups. Common reagents used in these reactions include pyrazine derivatives, piperidine, and fluorobenzyl halides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrazinone ring to other functional groups.
Reduction: Reduction of the pyrazinone ring or other substituents.
Substitution: Replacement of the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one would depend on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
3-(4-Aminopiperidin-1-yl)-1-benzylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its biological activity.
3-(4-Methylpiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one: Contains a methyl group instead of an amino group, potentially altering its reactivity and interactions.
3-(4-Aminopiperidin-1-yl)-1-(4-chlorobenzyl)pyrazin-2(1H)-one: Substitutes chlorine for fluorine, which may influence its chemical properties and biological effects.
Uniqueness
The presence of both the 4-aminopiperidinyl and 4-fluorobenzyl groups in 3-(4-Aminopiperidin-1-yl)-1-(4-fluorobenzyl)pyrazin-2(1H)-one may confer unique properties, such as specific binding affinities or reactivity patterns, distinguishing it from similar compounds.
特性
分子式 |
C16H19FN4O |
|---|---|
分子量 |
302.35 g/mol |
IUPAC名 |
3-(4-aminopiperidin-1-yl)-1-[(4-fluorophenyl)methyl]pyrazin-2-one |
InChI |
InChI=1S/C16H19FN4O/c17-13-3-1-12(2-4-13)11-21-10-7-19-15(16(21)22)20-8-5-14(18)6-9-20/h1-4,7,10,14H,5-6,8-9,11,18H2 |
InChIキー |
XEFJCLJISZOMHM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N)C2=NC=CN(C2=O)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11828127.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)

![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)

![(1S,4S,8R)-6-oxa-2-azatetracyclo[8.4.0.02,4.04,8]tetradec-9-ene](/img/structure/B11828166.png)




![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)

